2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione
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Overview
Description
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method includes the reaction of pyridine-2-carbaldehyde with urea in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce tetrahydropyrimidine derivatives .
Scientific Research Applications
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its antifibrotic and antitumor activities are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition reduces collagen production, thereby mitigating fibrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrimidine derivatives, such as:
- Pyridine-2-carboxylic acid
- 2-Aminopyridine
- 4,6-Diaminopyrimidine
Uniqueness
What sets 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine-4,6-dione apart is its dual ring structure, which imparts unique chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and exhibit diverse pharmacological activities compared to simpler pyridine or pyrimidine derivatives .
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKMSQTXSOWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC1=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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